

"Pyrrolidin-1-amine hydrochloride" CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrrolidin-1-amine hydrochloride*

Cat. No.: *B1274152*

[Get Quote](#)

Pyrrolidin-1-amine Hydrochloride: A Technical Guide

CAS Number: 63234-71-9[1]

This technical guide provides an in-depth overview of **Pyrrolidin-1-amine hydrochloride**, a versatile heterocyclic compound with applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Pyrrolidin-1-amine hydrochloride is a white crystalline solid soluble in water.[2] The following tables summarize its key chemical and physical properties.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₄ H ₁₁ ClN ₂	[1]
Molecular Weight	122.60 g/mol	[1]
Appearance	White crystalline solid	[2]
Melting Point	109-126 °C (lit.) or ~210-215 °C	[3],[2]
Boiling Point	112.3 °C at 760 mmHg	[3]
Solubility	Soluble in water	[2]
Flash Point	28.1 °C	[3]
Vapor Pressure	21.9 mmHg at 25 °C	[3]

Table 2: Computed Properties

Property	Value
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	0
Exact Mass	122.061076 g/mol
Monoisotopic Mass	122.061076 g/mol
Topological Polar Surface Area	29.3 Å ²
Heavy Atom Count	7
Complexity	38.8

Synthesis and Experimental Protocols

Pyrrolidin-1-amine hydrochloride is typically synthesized from its free base, 1-aminopyrrolidine, which can be prepared through the reduction of N-nitrosopyrrolidine.

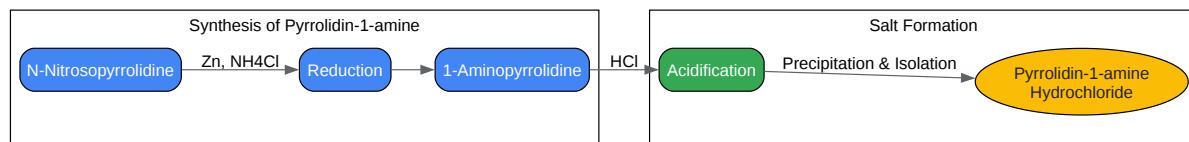
Synthesis of 1-Aminopyrrolidine

A common method for the synthesis of 1-aminopyrrolidine involves the reduction of N-nitrosopyrrolidine using zinc powder in the presence of an ammonium chloride solution.

Experimental Protocol:

- Reaction Setup: In a well-ventilated fume hood, equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer.
- Reaction Mixture: To a solution of N-nitrosopyrrolidine in water, add ammonium chloride.
- Reduction: While vigorously stirring the mixture, gradually add zinc dust, maintaining the temperature of the reaction mixture.
- Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, filter the mixture to remove unreacted zinc and zinc salts.
- Purification: The crude 1-aminopyrrolidine can be purified by distillation under reduced pressure.

Formation of Pyrrolidin-1-amine Hydrochloride


The hydrochloride salt is readily prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

- Dissolution: Dissolve the purified 1-aminopyrrolidine in a suitable solvent, such as diethyl ether or isopropanol.
- Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) to the stirred solution of the amine.
- Precipitation: The hydrochloride salt will precipitate out of the solution.

- Isolation: Collect the precipitate by filtration.
- Drying: Wash the collected solid with a cold solvent and dry it under vacuum to obtain **Pyrrolidin-1-amine hydrochloride**.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

*Workflow for the synthesis of **Pyrrolidin-1-amine hydrochloride**.*

Applications in Research and Drug Development

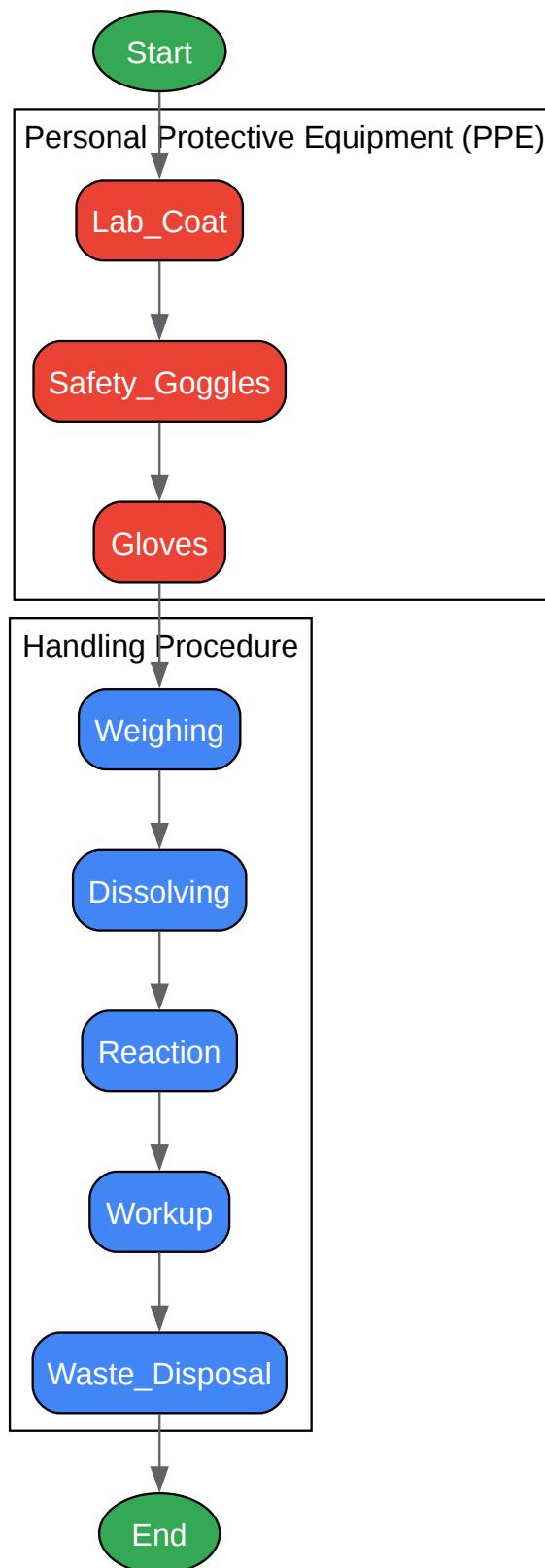
Pyrrolidin-1-amine hydrochloride serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The pyrrolidine scaffold is a common motif in a wide range of biologically active molecules and approved drugs. Its presence can influence the physicochemical properties of a molecule, such as solubility and lipophilicity, and can be critical for its interaction with biological targets.

While specific signaling pathways directly modulated by **Pyrrolidin-1-amine hydrochloride** are not extensively documented in publicly available literature, the broader class of pyrrolidine-containing molecules has been shown to interact with a variety of biological targets. For instance, various substituted pyrrolidines have been investigated for their roles as enzyme inhibitors and receptor ligands.

Safety and Handling

Pyrrolidin-1-amine hydrochloride should be handled with care in a laboratory setting. The available safety data for related compounds suggests that it may cause skin and eye irritation.

Table 3: GHS Hazard Information (for Pyrrolidine Hydrochloride)


Hazard Class	Hazard Statement
Skin corrosion/irritation (Category 2)	H315: Causes skin irritation[4]
Serious eye damage/eye irritation (Category 2A)	H319: Causes serious eye irritation[4]

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P332 + P313: If skin irritation occurs: Get medical advice/attention.
- P337 + P317: If eye irritation persists: Get medical help.
- P362 + P364: Take off contaminated clothing and wash it before reuse.

It is crucial to consult the specific Safety Data Sheet (SDS) for **Pyrrolidin-1-amine hydrochloride** before handling the compound.

Experimental Workflow for Safe Handling:

[Click to download full resolution via product page](#)

A general workflow for the safe handling of chemical reagents.

Signaling Pathways

A comprehensive search of the scientific literature did not reveal specific studies detailing the direct interaction of **Pyrrolidin-1-amine hydrochloride** with any particular signaling pathways. The research on the biological activity of pyrrolidine derivatives is vast; however, the focus is often on more complex molecules where the pyrrolidine moiety is a part of a larger pharmacophore. Therefore, at present, there is no established signaling pathway diagram that can be specifically attributed to **Pyrrolidin-1-amine hydrochloride**. Researchers are encouraged to investigate the biological activity of this compound to elucidate its potential mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. ["Pyrrolidin-1-amine hydrochloride" CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274152#pyrrolidin-1-amine-hydrochloride-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com